molecular formula C19H23FN4O B2396338 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2108948-36-1

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one

Cat. No.: B2396338
CAS No.: 2108948-36-1
M. Wt: 342.418
InChI Key: HDWDPGLFNCEVGX-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is an intriguing compound in the realm of chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process that includes the formation of the 2H-1,2,3-triazole ring, the construction of the 8-azabicyclo[32 The reaction conditions for each step are carefully controlled to ensure high yield and purity

Industrial Production Methods

On an industrial scale, the production of this compound would focus on optimizing each step to maximize yield and minimize cost. This involves the use of continuous flow reactors for better control over reaction conditions, and employing greener chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one can undergo several types of chemical reactions:

  • Oxidation: Due to the presence of the propan-1-one group, the compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

  • Reduction: The compound can be reduced, potentially affecting the ketone group to form alcohols.

  • Substitution: The fluoro group on the aromatic ring can undergo nucleophilic aromatic substitution under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Strong nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Depending on the nucleophile, various substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in organic synthesis

Biology

Biologically, the compound may serve as a tool for studying molecular interactions due to its triazole ring, which is often used in bioconjugation techniques.

Medicine

In medicine, this compound has the potential for drug development, particularly in designing molecules that can cross the blood-brain barrier or interact with specific neurological targets.

Industry

In industry, the compound could be utilized in the development of new polymers or as a component in advanced materials due to its stability and specific functional groups.

Mechanism of Action

The mechanism of action for this compound would depend on its application. For instance, in a biological context, the compound could interact with enzymes or receptors, with the triazole ring playing a crucial role in binding specificity. Molecular targets might include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one.

  • 1-(8-azabicyclo[3.2.1]oct-3-yl)-3-(4-fluorophenyl)propan-1-one.

Highlighting Uniqueness

Compared to similar compounds, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one possesses a unique combination of functional groups that enhance its reactivity and potential for various applications. The addition of the fluoro group and the triazole ring sets it apart in terms of chemical stability and biological activity.

Would you like to explore any specific application or delve deeper into one of these sections?

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-13-10-14(2-6-18(13)20)3-7-19(25)23-15-4-5-16(23)12-17(11-15)24-21-8-9-22-24/h2,6,8-10,15-17H,3-5,7,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWDPGLFNCEVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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